ORL1 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

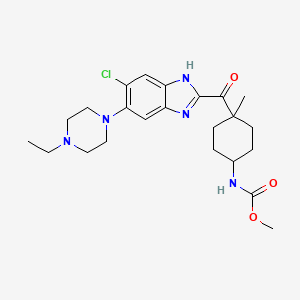

Molecular Formula |

C23H32ClN5O3 |

|---|---|

Molecular Weight |

462.0 g/mol |

IUPAC Name |

methyl N-[4-[6-chloro-5-(4-ethylpiperazin-1-yl)-1H-benzimidazole-2-carbonyl]-4-methylcyclohexyl]carbamate |

InChI |

InChI=1S/C23H32ClN5O3/c1-4-28-9-11-29(12-10-28)19-14-18-17(13-16(19)24)26-21(27-18)20(30)23(2)7-5-15(6-8-23)25-22(31)32-3/h13-15H,4-12H2,1-3H3,(H,25,31)(H,26,27) |

InChI Key |

JSDMNVWPECZJKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N=C(N3)C(=O)C4(CCC(CC4)NC(=O)OC)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORL1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Opioid Receptor-Like 1 (ORL1) antagonists. The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, mood, and reward pathways. Understanding the mechanism by which antagonists modulate this receptor is crucial for the development of novel therapeutics.

The ORL1 Receptor and its Endogenous Ligand

The ORL1 receptor is a member of the opioid receptor family, though it does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin or orphanin FQ (N/OFQ). The activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins.

Core Mechanism of Action of ORL1 Antagonists

ORL1 antagonists exert their effects by binding to the ORL1 receptor and preventing its activation by the endogenous ligand N/OFQ or other synthetic agonists. The primary mechanism is competitive antagonism, where the antagonist reversibly binds to the same site as the agonist, thereby blocking agonist-mediated signal transduction.

The binding of an antagonist to the ORL1 receptor prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade reverses or inhibits the physiological effects induced by N/OFQ, which include analgesia, anxiolysis, and modulation of the dopamine system.

Signaling Pathways Modulated by ORL1 Antagonists

The activation of the ORL1 receptor by an agonist like N/OFQ triggers multiple downstream signaling pathways. ORL1 antagonists block these pathways by preventing the initial G-protein coupling.

G-Protein Coupling

The ORL1 receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G-proteins of the Gi/o family. However, studies have shown that it can also couple to other G-protein subtypes, including PTX-insensitive Gz, G12, G14, and G16 proteins. This promiscuous coupling allows for the modulation of a diverse range of downstream effectors.

Adenylyl Cyclase Inhibition

The canonical signaling pathway for the ORL1 receptor upon agonist binding is the inhibition of adenylyl cyclase activity via Gi/o protein activation. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. ORL1 antagonists block this effect, thereby preventing the agonist-induced reduction in cAMP.

Ion Channel Modulation

Agonist activation of the ORL1 receptor also leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. ORL1 antagonists prevent these ion channel modulations by blocking receptor activation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The ORL1 receptor has been shown to activate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation can be mediated by both G-protein dependent and independent mechanisms, potentially involving β-arrestin. ORL1 antagonists can inhibit the activation of these kinase cascades.

β-Arrestin Pathway

Like many GPCRs, the ORL1 receptor can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Agonist binding can promote the recruitment of β-arrestin 1 to the receptor, which can then scaffold other signaling molecules. The role of antagonists in modulating this pathway is an area of active research, with some antagonists potentially acting as biased ligands, preferentially blocking G-protein signaling over β-arrestin recruitment.

Data Presentation: Quantitative Pharmacology of ORL1 Antagonists

The following tables summarize the binding affinities and functional potencies of selected ORL1 antagonists.

Table 1: Binding Affinities (Ki) of ORL1 Antagonists

| Antagonist | Radioligand | Cell Line/Tissue | Ki (nM) |

| J-113397 | [³H]nociceptin | CHO cells expressing human ORL1 | 2.3 |

| SB-612111 | [³H]nociceptin | HEK293 cells expressing human ORL1 | 0.33 |

| UFP-101 | [³H]nociceptin | CHO-K1 cells expressing human ORL1 | 0.8 |

| JTC-801 | [³H]nociceptin | HeLa cells expressing human ORL1 | 44.5 |

Table 2: Functional Potencies (IC50, pA2, pKb) of ORL1 Antagonists

| Antagonist | Assay | Agonist | Cell Line | Potency Value |

| J-113397 | GTPγS Binding | Nociceptin | CHO cells expressing human ORL1 | IC50 = 5.6 nM |

| JTC-801 | cAMP Accumulation | Nociceptin | HeLa cells expressing human ORL1 | IC50 = 2.58 µM |

| [Nphe¹]NC(1-13)NH₂ | cAMP Accumulation | Forskolin-stimulated | CHO cells expressing human ORL1 | pKb = 6.1 |

| UFP-101 | Mouse Tail Withdrawal | Nociceptin | In vivo | pA2 = 10.0 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of ORL1 antagonists are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of an antagonist for the ORL1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the ORL1 receptor (e.g., CHO or HEK293 cells)

-

Radiolabeled ORL1 ligand (e.g., [³H]nociceptin)

-

Unlabeled ORL1 antagonist (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the unlabeled antagonist.

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the antagonist.

-

Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein per well).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ORL1 ligand (e.g., 1 µM N/OFQ).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Whole cells expressing the ORL1 receptor (e.g., CHO or HEK293 cells)

-

ORL1 agonist (e.g., N/OFQ)

-

ORL1 antagonist (test compound)

-

Forskolin (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the antagonist in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

-

Add a fixed concentration of the ORL1 agonist (typically the EC80 concentration) along with forskolin to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

Data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration, and the IC50 value is calculated. The pA2 or pKb value can be determined using Schild analysis for competitive antagonists.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Membrane preparations from cells expressing the ORL1 receptor

-

ORL1 agonist (e.g., N/OFQ)

-

ORL1 antagonist (test compound)

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., GF/C)

Procedure:

-

Pre-incubate the membranes (10-20 µg of protein per well) with varying concentrations of the antagonist and a fixed concentration of GDP (e.g., 10 µM) in the assay buffer for 15-30 minutes at 30°C.

-

Add a fixed concentration of the ORL1 agonist (typically the EC80 concentration).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The antagonist's potency is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. The IC50 value is calculated from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways

The Discovery and Synthesis of ORL1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, represents a compelling target for the development of novel therapeutics for a range of central nervous system disorders, including pain, depression, and anxiety. Unlike classical opioid receptors, the ORL1 receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system. Antagonism of the ORL1 receptor has shown promise in preclinical models, driving significant efforts in the discovery and synthesis of selective antagonists. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and synthesis of ORL1 antagonists, with a focus on non-peptide small molecules. It details the key experimental protocols for antagonist characterization, summarizes structure-activity relationship (SAR) data for prominent chemical classes, and outlines synthetic strategies.

Introduction to the ORL1 Receptor

Discovered in 1994, the ORL1 receptor is a G protein-coupled receptor (GPCR) with significant structural homology to the classical opioid receptors (μ, δ, and κ). However, it does not bind endogenous or synthetic opioids with high affinity. The endogenous ligand for the ORL1 receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). The N/OFQ-ORL1 system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, mood, and reward.

Signaling Pathways

Upon activation by an agonist, the ORL1 receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. The net effect of this signaling is a reduction in neuronal excitability.

Figure 1. Simplified ORL1 Receptor Signaling Pathway.

Discovery of ORL1 Antagonists: A General Workflow

The discovery of novel ORL1 antagonists typically follows a well-defined workflow, beginning with the identification of initial hit compounds and progressing through lead optimization to identify clinical candidates.

Figure 2. General Workflow for ORL1 Antagonist Discovery.

Key Experimental Protocols

The characterization of ORL1 antagonists relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the ORL1 receptor, providing an indication of its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Prepare

A Technical Guide to the Role of ORL1 Antagonists in Nociceptin/Orphanin FQ Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor, the Opioid Receptor-Like 1 (ORL1) receptor, represents a significant signaling pathway in the central and peripheral nervous systems. Despite structural homology to the classical opioid receptors (mu, delta, and kappa), the N/OFQ-ORL1 system exhibits distinct pharmacology and does not bind traditional opioid ligands with high affinity. Activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular events that modulate numerous physiological processes, including pain perception, mood, memory, and autonomic functions.

Unlike classical opioids which are primarily analgesic, the N/OFQ system has a more complex and often opposing role in nociception. Supraspinal administration of N/OFQ can induce hyperalgesia, whereas spinal application can be analgesic. This functional dichotomy has spurred the development of ORL1 receptor antagonists as potential therapeutic agents. These antagonists are critical tools for elucidating the physiological roles of the N/OFQ system and hold promise for treating conditions such as pain, depression, and substance abuse disorders. This guide provides an in-depth overview of the N/OFQ-ORL1 signaling pathway and the pivotal role of ORL1 antagonists in its modulation.

The N/OFQ-ORL1 Signaling Pathway

The ORL1 receptor is a member of the rhodopsin-like (Class A) G protein-coupled receptor (GPCR) family. Upon binding of the endogenous ligand N/OFQ, the receptor undergoes a conformational change, facilitating its interaction with and activation of heterotrimeric G proteins.

G Protein Coupling and Downstream Effectors

The ORL1 receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins of the Gi/o family. This coupling initiates several key downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical pathway for Gi/o-coupled receptors.

-

Modulation of Ion Channels: The Gβγ subunits, dissociated from Gα upon receptor activation, directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated N-type calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

-

MAP Kinase (MAPK) Pathway Activation: The N/OFQ-ORL1 system also activates several branches of the MAPK signaling cascade, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This activation is often mediated by Gβγ subunits and can influence long-term changes in gene expression and cellular function.

Beyond the canonical Gi/o pathway, evidence suggests ORL1 can also couple to PTX-insensitive G proteins such as Gz, G12, G14, and G16, particularly in the context of JNK activation.

Receptor Internalization and Regulation

Prolonged agonist exposure triggers desensitization and internalization of the ORL1 receptor. This process is crucial for terminating the signal and for receptor resensitization. N/OFQ-induced endocytosis occurs primarily via clathrin-coated pits and involves the endosomal compartment. Some studies suggest that receptor phosphorylation by G protein-coupled receptor kinases (GRKs) is a necessary step for this internalization process. Interestingly, prolonged exposure to N/OFQ has been shown to trigger the internalization of entire signaling complexes, including N-type calcium channels, in certain neuronal populations.

ORL1 Antagonists: A Quantitative Overview

ORL1 antagonists are compounds that bind to the ORL1 receptor but do not provoke the conformational change required for G protein activation, thereby blocking the effects of the endogenous agonist, N/OFQ. These molecules are invaluable for studying the N/OFQ system and as potential therapeutics. They are broadly classified as peptide-based or non-peptide (small molecule) antagonists.

| Compound Name | Class | Species | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) | Citation |

| J-113397 | Non-peptide | Human | 0.83 | pA2 = 8.5 | |

| Rat | 1.8 | IC50 = 29 nM (GTPγS) | |||

| SB-612111 | Non-peptide | Human | 0.16 | pA2 = 9.3 | |

| Rat | 0.32 | IC50 = 1.2 nM (GTPγS) | |||

| [Nphe¹]N/OFQ(1-13)NH₂ | Peptide | Human | 0.1 - 0.3 | pA2 = 9.0 - 9.5 | |

| Rat | ~0.2 | IC50 = ~5 nM (cAMP) | |||

| UPF-101 | Peptide | Human | 1.3 | pA2 = 8.0 | |

| Rat | 1.8 | IC50 = 15 nM (GTPγS) |

Note: Ki, IC50, and pA2 values can vary depending on the assay conditions, cell type, and radioligand used. The data presented are representative values from the literature.

Key Methodologies for Characterizing ORL1 Antagonists

The characterization of novel ORL1 antagonists involves a tiered approach, starting with in vitro binding and functional assays and progressing to in vivo models.

In Vitro Radioligand Binding Assays

These assays directly measure the affinity of a compound for the ORL1 receptor.

Protocol: Competition Binding Assay

-

Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing the human or rodent ORL1 receptor (e.g., CHO-hORL1, HEK293-hORL1).

-

Incubation: A fixed concentration of a high-affinity radiolabeled ORL1 ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist compound.

-

Equilibration: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal competition curve is fitted to the data to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays determine whether a ligand that binds to the receptor acts as an agonist, antagonist, or inverse agonist. For antagonists, these assays measure the ability of the compound to block agonist-stimulated activity.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation

An In-Depth Technical Guide to ORL1 Receptor Pharmacology and Antagonist Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). It delves into the receptor's signaling pathways, antagonist binding sites, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting this receptor system.

Introduction to the ORL1 Receptor

The ORL1 receptor is a G protein-coupled receptor (GPCR) that shares significant structural homology with the classical opioid receptors (mu, delta, and kappa). However, it possesses a distinct pharmacology, showing low affinity for traditional opioid ligands.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[2][3] The N/OFQ-ORL1 system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, depression, learning and memory, and reward pathways.[4][5]

ORL1 Receptor Signaling Pathways

Upon activation by an agonist, the ORL1 receptor primarily couples to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of the ORL1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The ORL1 receptor can also signal through MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.

Below is a diagram illustrating the primary signaling pathways of the ORL1 receptor.

References

- 1. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring a new ligand binding site of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design [frontiersin.org]

- 5. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to a Novel Selective ORL-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), represents a compelling target for the development of novel therapeutics. As a member of the opioid receptor family, it is involved in a wide array of physiological processes, including pain modulation, mood, reward, and feeding behaviors. Unlike classical opioid receptors, the ORL-1 receptor does not bind traditional opioid ligands. Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). The unique pharmacology of the ORL-1 receptor system has spurred the development of selective antagonists as potential treatments for a variety of central nervous system disorders. This guide provides an in-depth overview of a novel selective ORL-1 receptor antagonist, JTC-801, detailing its pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Featured Antagonist: JTC-801

JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent, selective, and orally active non-peptide antagonist of the ORL-1 receptor. Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathological roles of the N/OFQ-ORL-1 system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of JTC-801 and other notable selective ORL-1 receptor antagonists.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Selective ORL-1 Receptor Antagonists

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| JTC-801 | ORL-1 | Human | Radioligand Binding ([³H]-nociceptin) | 8.2 | 94 ± 8.6 | |

| ORL-1 | Rat | Radioligand Binding | - | 472 | ||

| μ-opioid | Human | Radioligand Binding | 102.9 | 325 | ||

| κ-opioid | Human | Radioligand Binding | 1057.5 | >10,000 | ||

| δ-opioid | Human | Radioligand Binding | 8647.2 | >10,000 | ||

| LY2940094 | ORL-1 | Human | Radioligand Binding | 0.105 | - | |

| Compound 31 (Arylpyrazole series) | ORL-1 | Human | Radioligand Binding | - | - |

Table 2: Functional Antagonist Activity of JTC-801

| Assay Type | Cell Line | Stimulus | Measured Effect | IC50 (µM) | Reference |

| cAMP Accumulation | HeLa cells expressing human ORL-1 | Forskolin + Nociceptin (1 nM) | Inhibition of nociceptin-induced suppression of cAMP | 2.58 | |

| [³⁵S]GTPγS Binding | Rat brain membranes | N/OFQ | Inhibition of N/OFQ-stimulated [³⁵S]GTPγS binding | - |

ORL-1 Receptor Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Activation of the ORL-1 receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

Canonical Gi/o-Mediated Signaling

Upon agonist binding, the ORL-1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then interact with downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

ORL1 Antagonists for Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ORL1 Receptor as a Therapeutic Target in CNS Disorders

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the development of novel therapeutics for a range of central nervous system (CNS) disorders. Though structurally related to the classical opioid receptors (mu, delta, and kappa), the ORL1 receptor does not bind traditional opioid ligands and is activated by its endogenous ligand, N/OFQ. The ORL1 receptor and N/OFQ are widely distributed throughout the CNS in regions critical for mood, cognition, pain, and reward processing.

Activation of the ORL1 receptor has been shown to modulate various physiological and pathological processes. Consequently, the development of selective ORL1 receptor antagonists has garnered significant interest for their potential therapeutic applications in conditions such as depression, anxiety, cognitive impairment, and substance use disorders. Preclinical studies have demonstrated that blockade of ORL1 receptor signaling can produce antidepressant- and anxiolytic-like effects, enhance memory, and reduce drug-seeking behaviors. This technical guide provides an in-depth overview of the pharmacology of ORL1 antagonists, their mechanism of action, and the experimental methodologies used to characterize these compounds.

ORL1 Receptor Signaling Pathways

The ORL1 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). The activation of GIRK channels and inhibition of VGCCs both contribute to a reduction in neuronal excitability.

Antagonists of the ORL1 receptor block the binding of the endogenous agonist N/OFQ, thereby preventing the initiation of this signaling cascade. This disinhibition of neuronal activity in specific brain circuits is thought to underlie the therapeutic effects of ORL1 antagonists in various CNS disorders.

Quantitative Data on ORL1 Antagonists

The development of potent and selective ORL1 antagonists has been a key focus of research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of several well-characterized ORL1 antagonists.

Table 1: Binding Affinity (Ki) of ORL1 Antagonists at Human Receptors

| Compound | ORL1 (nM) | μ-Opioid (nM) | κ-Opioid (nM) | δ-Opioid (nM) | Reference |

| J-113397 | 1.8 | 1000 | 640 | >10,000 | |

| LY2940094 | 0.105 | >4000 | >4000 | >4000 | |

| SB-612111 | 0.33 | 57.6 | 160.5 | 2109 | |

| JTC-801 | 8.2 | - | - | - | |

| BAN ORL 24 | 0.24 | - | - | - | |

| Trap-101 | - | - | - | - | |

| Cebranopadol* | 0.9 | 0.7 | 2.6 | 18 |

*Note: Cebranopadol is a dual agonist at ORL1 and opioid receptors.

Table 2: Functional Potency of ORL1 Antagonists

| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |

| J-113397 | [³⁵S]GTPγS Binding | IC₅₀ | 5.3 | CHO-hORL1 | |

| LY2940094 | [³⁵S]GTPγS Binding | Kₑ | 0.166 | CHO-hORL1 | |

| JTC-801 | cAMP Accumulation | IC₅₀ | 2580 | HeLa-hORL1 |

Table 3: In Vivo Efficacy of ORL1 Antagonists in CNS Disorder Models

| Compound | Animal Model | Disorder | Effect | Reference |

| SB-612111 | High-Fat Diet Binge Eating | Binge Eating | Dose-dependent decrease in binge consumption | |

| SB-612111 | Forced Swim Test | Depression | Reduced immobility | |

| LY2940094 | Ethanol Self-Administration | Alcoholism | Reduced ethanol consumption |

The Physiological Role of the Opioid Receptor-Like 1 (ORL1) Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It details the receptor's signaling mechanisms, diverse physiological functions, and the experimental methodologies used for its characterization.

Introduction

The Opioid Receptor-Like 1 (ORL1) receptor is a G-protein coupled receptor (GPCR) that shares significant structural homology with the classical opioid receptors (mu, delta, and kappa). Despite this similarity, it does not bind traditional opioid ligands with high affinity. Its endogenous ligand was identified as the 17-amino acid neuropeptide, nociceptin, also known as orphanin FQ (N/OFQ). The discovery of the N/OFQ-ORL1 system revealed a novel signaling pathway involved in a wide array of physiological and pathological processes. The ORL1 receptor is widely distributed throughout the central and peripheral nervous systems, including the brain, spinal cord, peripheral ganglia, and immune cells, suggesting its involvement in numerous functions such as pain perception, mood, memory, and cardiovascular regulation.

ORL1 Receptor Signaling Pathways

Activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G-proteins (Gi/o). This interaction leads to the modulation of several key downstream effectors.

Key Signaling Cascades:

-

Inhibition of Adenylyl Cyclase: A primary consequence of ORL1 receptor activation is the Gi/o-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Potassium (K+) Channels: The receptor activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and leading to membrane hyperpolarization and reduced neuronal excitability.

-

Calcium (Ca2+) Channels: ORL1 activation inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, which reduces calcium influx and subsequently inhibits neurotransmitter release.

-

-

Activation of Phospholipase C (PLC): Some studies have shown that ORL1 can activate the PLC/Ca2+/protein kinase C (PKC) pathway, a response that is sensitive to pertussis toxin (PTX), confirming Gi/o protein involvement.

-

MAP Kinase Pathways: The ORL1 receptor has been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, including the phosphorylation of ERK 1/2 and p38.

-

STAT3 Pathway: The receptor can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Methodological & Application

Application Notes and Protocols for the Use of ORL1 Antagonists in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological processes, including pain modulation, mood, and locomotion.[3] The role of the N/OFQ-NOP system in pain is complex, with activation of the receptor in different locations of the nervous system producing either analgesic or hyperalgesic effects.[3][4] Consequently, NOP receptor antagonists have emerged as promising therapeutic agents for the treatment of various pain states.

These application notes provide a comprehensive overview of the use of ORL1 antagonists in preclinical rodent models of pain, with a focus on experimental protocols and data presentation. While the specific compound "ORL1 antagonist 2" was not explicitly identified in the literature, this document details the application of several well-characterized ORL1 antagonists, which can serve as a guide for the evaluation of novel antagonists.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the ORL1 receptor and a typical experimental workflow for evaluating ORL1 antagonists in rodent pain models.

Key ORL1 Antagonists in Preclinical Pain Research

Several non-peptide, selective ORL1 receptor antagonists have been instrumental in elucidating the role of the N/OFQ-NOP system in pain. The following table summarizes key antagonists and their characteristics.

| Antagonist | Chemical Class | Selectivity | Route of Administration in Rodent Studies | Reference |

| SB-612111 | Piperidine derivative | Selective for NOP over classical opioid receptors | Intrathecal (i.t.), Systemic | |

| J-113397 | Benzimidazolone derivative | Selective for NOP over classical opioid receptors | Intrathecal (i.t.), Intracerebroventricular (i.c.v.) | |

| UFP-101 | Peptide antagonist | Selective NOP receptor antagonist | Intracerebroventricular (i.c.v.) |

Experimental Protocols

Rodent Models of Pain

The choice of pain model is critical for assessing the efficacy of an ORL1 antagonist.

-

Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve. This model is reported to upregulate NOP receptor mRNA in the brain and spinal cord.

-

Spinal Nerve Ligation (SNL): Involves tight ligation of the L5 and/or L6 spinal nerves. This model also shows an upregulation of the NOP system.

-

Diabetic Neuropathy: Induced by streptozotocin injection, leading to hyperglycemia and subsequent nerve damage.

-

-

Inflammatory Pain Models:

-

Complete Freund's Adjuvant (CFA): Intraplantar injection of CFA induces a localized inflammation and persistent pain state. This model has been shown to increase NOP receptor protein and N/OFQ immunoreactivity.

-

Formalin Test: Subcutaneous injection of formalin into the paw produces a biphasic pain response, with an initial acute phase followed by a tonic inflammatory phase.

-

Drug Preparation and Administration

-

SB-612111: For systemic administration, SB-612111 can be dissolved in a vehicle such as 5% DMSO, 5% Tween 80, and 90% saline. For intrathecal administration, it is typically dissolved in saline.

-

J-113397: For central administration (i.t. or i.c.v.), J-113397 can be dissolved in a vehicle of DMSO, Tween 80, and saline.

-

Administration:

-

Intrathecal (i.t.): Involves injection into the subarachnoid space, typically between the L5 and L6 vertebrae in rats.

-

Intracerebroventricular (i.c.v.): Requires stereotaxic surgery to implant a cannula into a cerebral ventricle.

-

Systemic (e.g., subcutaneous (s.c.), intravenous (i.v.), oral (p.o.)): The route will depend on the pharmacokinetic properties of the antagonist.

-

Assessment of Pain-Related Behaviors

-

Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) to a series of calibrated filaments is determined. A decrease in the withdrawal threshold indicates mechanical hypersensitivity.

-

Thermal Hyperalgesia: Assessed using the Hargreaves plantar test (radiant heat) or the hot plate test. The latency to paw withdrawal from the heat source is measured. A shorter latency indicates thermal hyperalgesia.

-

Formalin Test: The amount of time the animal spends licking, biting, or flinching the injected paw is quantified during both the early (0-5 min) and late (15-60 min) phases.

Summary of Quantitative Data

The following tables summarize representative quantitative data from studies using ORL1 antagonists in rodent pain models.

Table 1: Effects of ORL1 Antagonists on Neuropathic Pain

| Antagonist | Rodent Model | Route of Administration | Dose | Outcome | Reference |

| SB-612111 | Rat, Chronic Constriction Injury (CCI) | Systemic | Not Specified | Potentiated morphine antiallodynia | |

| J-113397 | Rat, Neuropathic Pain | Oral | 0.1 mg/kg | Blocked Ro 64-6198-induced antinociception | |

| SB-612111 | Mouse, Spinal Nerve Ligation (SNL) | Subcutaneous (s.c.) | 6.6 µmol/kg | Reversed KGNOP1-induced antinociception in the formalin test |

Table 2: Effects of ORL1 Antagonists in Inflammatory Pain Models

| Antagonist | Rodent Model | Route of Administration | Dose | Outcome | Reference |

| J-113397 | Rat, Formalin Test | Intrathecal (i.t.) & Intracerebroventricular (i.c.v.) | Not Specified | Enhanced formalin-induced agitation behavior | |

| [Phe1ψ(CH2-NH)Gly2]NC(1-13)NH2 | Rat, Freund's Adjuvant-Induced Arthritis | Intracerebroventricular (i.c.v.) | 0.01 - 1 nmol | Reversed morphine-induced analgesia |

Discussion and Future Directions

The data from various preclinical studies suggest that ORL1 antagonists can modulate nociceptive processing, particularly in chronic pain states where the N/OFQ-NOP system is often upregulated. Supraspinal administration of NOP antagonists has been shown to have antinociceptive properties, suggesting their potential as clinically useful analgesics. The potentiation of opioid analgesia by NOP antagonists is another promising therapeutic avenue.

Future research should focus on developing orally bioavailable ORL1 antagonists with favorable pharmacokinetic profiles. Further investigation into the specific pain modalities and patient populations that would most benefit from ORL1 antagonist therapy is also warranted. The complex, site-dependent role of the NOP system in pain modulation underscores the importance of careful dose-response studies and detailed characterization of the mechanism of action for any novel ORL1 antagonist.

References

- 1. mdpi.com [mdpi.com]

- 2. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ORL1 Antagonists in Mouse Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Opioid Receptor-Like 1 (ORL1) antagonists in behavioral studies in mice. The information is intended to guide researchers in designing and executing experiments to investigate the role of the ORL1 system in various behavioral paradigms.

Introduction to ORL1 and its Antagonists

The Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G protein-coupled receptor with structural homology to classical opioid receptors.[1][2] Despite this similarity, its endogenous ligand, N/OFQ, does not bind to other opioid receptors, and classic opioid ligands have low affinity for ORL1.[3] The N/OFQ-ORL1 system is implicated in a wide range of physiological processes, including pain modulation, mood, feeding, and stress responses.[4]

ORL1 antagonists are valuable pharmacological tools to elucidate the physiological and pathological roles of the N/OFQ-ORL1 system. Several selective and potent non-peptidyl antagonists have been developed and characterized for use in in vivo studies. This document focuses on three such antagonists: J-113397, SB-612111, and UFP-101.

Featured ORL1 Antagonists

A summary of the key characteristics and effects of these antagonists in mouse behavioral models is presented below.

| Antagonist | Mechanism of Action | Administration Route(s) in Mice |

| J-113397 | Potent and selective nonpeptidyl ORL1 receptor antagonist.[5] | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intrathecal (i.t.) |

| SB-612111 | Potent and selective nonpeptide NOP receptor antagonist. | Intraperitoneal (i.p.), Intravenous (i.v.), Intrathecal (i.t.) |

| UFP-101 | Selective NOP receptor antagonist. | Intracerebroventricular (i.c.v.), Intrathecal (i.t.) |

Quantitative Data Summary

The following tables summarize the quantitative effects of J-113397, SB-612111, and UFP-101 in key behavioral assays in mice.

Table 1: Effects of ORL1 Antagonists in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

| Antagonist | Assay | Dose Range | Administration Route | Pre-treatment Time | Key Findings |

| SB-612111 | FST | 1-10 mg/kg | i.p. | 30 min | Dose-dependently reduced immobility time, with a significant effect at 10 mg/kg. This antidepressant-like effect was reversed by N/OFQ and absent in NOP knockout mice. |

| SB-612111 | TST | 1-10 mg/kg | i.p. | 30 min | Reduced immobility time in a dose-dependent manner, with significant effects at 10 mg/kg. |

| UFP-101 | TST | 10 nmol | i.c.v. | - | Reduced immobility time from approximately 179s to 111s. This effect was prevented by N/OFQ. |

| UFP-101 | FST | 10 nmol | i.c.v. | - | Reduced immobility time. |

Table 2: Effects of ORL1 Antagonists in Other Behavioral Assays in Mice

| Antagonist | Assay | Dose | Administration Route | Key Findings |

| J-113397 | Tail-flick test (N/OFQ-induced hyperalgesia) | 0-30 mg/kg | s.c. | Dose-dependently inhibited hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ. |

| SB-612111 | High-fat diet binge eating | 10 mg/kg | i.p. | Produced a significant, dose-dependent reduction in binge intake in both male and female mice without altering total 24-hour food intake. |

| SB-612111 | Open-field test | 10 mg/kg | i.p. | No alterations in spontaneous locomotor activity, rearing, or grooming behaviors were observed. |

Signaling Pathways and Experimental Workflows

ORL1 Receptor Signaling Pathway

Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, ORL1 receptor activation can modulate ion channel activity.

General Experimental Workflow for Behavioral Studies

A typical workflow for assessing the behavioral effects of an ORL1 antagonist in mice is outlined below. This workflow emphasizes proper animal handling, drug administration, and data acquisition.

Detailed Experimental Protocols

The following are detailed protocols for commonly used behavioral assays to evaluate the effects of ORL1 antagonists in mice.

Protocol 1: Elevated Plus Maze (EPM)

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

-

Video camera and tracking software (e.g., ANY-maze).

-

ORL1 antagonist solution and vehicle control.

-

Syringes and needles for administration.

-

70% ethanol for cleaning.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the experiment.

-

Drug Administration: Administer the ORL1 antagonist or vehicle control via the chosen route (e.g., i.p., s.c.). Allow for the specified pre-treatment time (e.g., 30 minutes).

-

Placement on Maze: Gently place the mouse on the central platform of the EPM, facing one of the closed arms.

-

Testing: Allow the mouse to freely explore the maze for a 5-minute session. Record the session using a video camera.

-

Data Acquisition: Using the tracking software, measure the time spent in the open arms and closed arms, and the number of entries into each arm.

-

Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between treatment groups using appropriate statistical tests.

Protocol 2: Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant compounds can reduce the duration of this immobility.

Materials:

-

Transparent cylindrical containers (e.g., 30 cm height x 20 cm diameter).

-

Water bath to maintain water temperature.

-

Video camera.

-

ORL1 antagonist solution and vehicle control.

-

Syringes and needles for administration.

-

Towels for drying the mice.

Procedure:

-

Preparation: Fill the cylinders with water (approximately 15 cm deep) maintained at 23-25°C.

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer the ORL1 antagonist or vehicle control. Allow for the specified pre-treatment time.

-

Testing: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes.

-

Data Acquisition: Record the entire 6-minute session. The last 4 minutes of the test are typically analyzed for immobility time. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3: Tail Suspension Test (TST)

The TST is another widely used model for screening potential antidepressant drugs. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. Antidepressant treatments tend to increase the duration of struggling and reduce immobility time.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice).

-

Adhesive tape.

-

Video camera.

-

ORL1 antagonist solution and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room.

-

Drug Administration: Administer the ORL1 antagonist or vehicle control and allow for the pre-treatment period.

-

Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.

-

Testing: The test is typically conducted for a 6-minute duration.

-

Data Acquisition: Record the entire session. The duration of immobility is typically scored during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Post-Test: At the end of the test, carefully remove the mouse from the suspension and return it to its home cage.

-

Data Analysis: Quantify the total time the mouse remains immobile during the analysis period. A decrease in immobility time is indicative of an antidepressant-like effect. Compare the results between the different treatment groups.

References

- 1. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptor-like 1 (ORL1) molecular "road map" to understanding ligand interaction and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. J-113,397 - Wikipedia [en.wikipedia.org]

- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ORL1 Antagonist Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting radioligand binding assays to characterize the affinity and selectivity of antagonists for the Opioid-Like Receptor 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). The ORL1 receptor system is a key target in drug discovery, implicated in pain modulation, mood disorders, and substance abuse.[1][2][3]

Introduction

The ORL1 receptor is a G protein-coupled receptor (GPCR) that is structurally related to the classical opioid receptors (mu, delta, and kappa).[4][5] However, it possesses a distinct pharmacology, with its endogenous ligand being the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ). Upon activation, the ORL1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of selective ORL1 antagonists is a promising therapeutic strategy for conditions such as depression and Parkinson's disease. Radioligand binding assays are a fundamental tool for the discovery and characterization of such antagonists, allowing for the determination of their binding affinity (Ki) and selectivity against other receptors.

Key Experimental Protocols

This section outlines the detailed methodologies for performing competitive radioligand binding assays to evaluate ORL1 antagonists.

Membrane Preparation

Accurate and reproducible binding data relies on high-quality receptor preparations. Membranes can be prepared from recombinant cell lines expressing the human ORL1 receptor (e.g., CHO or HeLa cells) or from native tissues such as rat cerebral cortex.

Protocol for Membrane Preparation from Recombinant Cells:

-

Cell Culture: Culture cells expressing the human ORL1 receptor to confluency.

-

Harvesting: Detach cells from culture flasks and centrifuge at low speed to pellet.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 30,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Resuspension and Storage: Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.

Protocol for Membrane Preparation from Rat Cerebral Cortex:

-

Dissection: Rapidly dissect the cerebral cortex from male Sprague Dawley rats on ice.

-

Homogenization: Homogenize the tissue in ice-cold Tris buffer (pH 7.4).

-

Incubation: Incubate the homogenate at 37°C for 30 minutes to remove endogenous ligands.

-

Centrifugation and Washing: Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Tris buffer and repeat this procedure twice.

-

Final Resuspension and Storage: Resuspend the final membrane pellet, determine protein concentration, and store at -80°C.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor. A common radioligand used for ORL1 binding assays is [³H]-nociceptin.

Materials:

-

ORL1 receptor membrane preparation

-

Radioligand: [³H]-nociceptin (specific activity > 20 Ci/mmol)

-

Unlabeled ORL1 antagonist (test compound)

-

Unlabeled N/OFQ (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test antagonist.

-

Reagent Addition:

-

Total Binding: Add assay buffer.

-

Non-specific Binding (NSB): Add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Test Compound: Add serial dilutions of the ORL1 antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add [³H]-nociceptin to all wells at a final concentration near its Kd (typically 0.5-2 nM).

-

Initiation of Binding: Add the ORL1 membrane preparation to each well to start the binding reaction. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit the competition curve and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinities of various ORL1 antagonists are summarized below.

Table 1: Binding Affinity of Antagonists at Human ORL1 Receptor

| Compound | Radioligand | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| J-113397 | [¹²⁵I]Tyr¹⁴-N/OFQ | 2.3 | - | CHO | |

| JTC-801 | [³H]-nociceptin | 94 ± 8.6 | 44.5 | HeLa | |

| Compound B | [³H]N/OFQ | - | 7.11 | Rat Brain | |

| Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH₂ | - | - | High Affinity | - |

Table 2: Selectivity Profile of JTC-801

| Receptor | IC50 (nM) |

| Human ORL1 | 94 ± 8.6 |

| Human μ-opioid | 325 |

| Human δ-opioid | >10,000 |

| Human κ-opioid | >10,000 |

| Rat ORL1 | 472 |

| Rat μ-opioid | 1831 |

| Data from reference |

Visualizations

ORL1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by ORL1 receptor activation and its inhibition by an antagonist.

References

- 1. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the In Vitro Efficacy of ORL1 Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the in vitro efficacy of antagonists targeting the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). The ORL1 receptor, a G protein-coupled receptor (GPCR), is a significant target for the development of novel analgesics and other therapeutics. Accurate and reproducible in vitro assays are crucial for the identification and characterization of new ORL1 antagonists.

ORL1 Receptor Signaling Pathway

The ORL1 receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand nociceptin, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. This ultimately results in a reduction of neuronal excitability.

Experimental Workflow for ORL1 Antagonist Evaluation

The in vitro evaluation of an ORL1 antagonist typically follows a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess potency and efficacy.

Data Presentation: Efficacy of Selected ORL1 Antagonists

The following table summarizes the in vitro efficacy data for several well-characterized ORL1 antagonists.

| Compound | Assay Type | Species/Cell Line | Radioligand | Agonist | Ki (nM) | IC50 (nM) | Reference |

| J-113397 | Radioligand Binding | CHO-hORL1 | [³H]Nociceptin | - | 1.8 | - | |

| [³⁵S]GTPγS Binding | CHO-hORL1 | - | Nociceptin | - | 5.3 | ||

| cAMP Accumulation | CHO-hORL1 | - | Nociceptin | - | Competitive Antagonism | ||

| JTC-801 | Radioligand Binding | HeLa-hORL1 | [³H]Nociceptin | - | 44.5 | - | |

| cAMP Accumulation | HeLa-hORL1 | - | Forskolin/Nociceptin | - | 2580 | ||

| UFP-101 | Radioligand Binding | CHO-hNOP | [³H]Nociceptin | - | 0.06 | - | |

| [³⁵S]GTPγS Binding | CHO-hNOP | - | Nocice |

Navigating Nociceptin's Nuances: Application Notes and Protocols for ORL1 Antagonist Administration in Animal Studies

For Immediate Release

Researchers, scientists, and drug development professionals investigating the nociceptin/orphanin FQ (N/OFQ) system now have access to a comprehensive guide on the administration of ORL1 (Opioid Receptor-Like 1) antagonists in animal models. These detailed application notes and protocols provide a critical resource for designing and executing robust preclinical studies targeting this important receptor, which is implicated in pain, addiction, depression, and anxiety.

The following sections outline various administration routes for ORL1 antagonists, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate reproducible and effective research.

I. Overview of Administration Routes

The choice of administration route for an ORL1 antagonist in animal studies is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The most common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), intracerebroventricular (ICV), and intrathecal (IT). Each route offers distinct advantages and disadvantages related to bioavailability, onset and duration of action, and systemic versus central nervous system (CNS) targeting.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for representative ORL1 antagonists administered via different routes in rodents. This data is essential for dose selection and for understanding the exposure-response relationship.

Table 1: Oral Administration of ORL1 Antagonists in Rodents

| Compound | Species | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Vehicle |

| LY294009 |

Application Notes and Protocols for ORL1 Receptor Antagonists in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, concentration, and experimental protocols for the use of ORL1 (Opioid Receptor-Like 1), also known as the Nociceptin/Orphanin FQ (N/OFQ) or NOP receptor, antagonists in a research setting. This document focuses on three well-characterized non-peptide antagonists: J-113397, LY2940094, and JTC-801.

Introduction

The ORL1 receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain modulation, reward, anxiety, and depression. Unlike classical opioid receptors, the ORL1 receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). The development of selective ORL1 antagonists has provided invaluable tools to investigate the physiological roles of the N/OFQ-ORL1 system and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for J-113397, LY2940094, and JTC-801.

Table 1: In Vitro Affinity and Potency of ORL1 Antagonists

| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| J-113397 | Radioligand Binding | Cloned human ORL1 | [¹²⁵I]Tyr¹⁴-nociceptin | Kᵢ | 1.8 | |

| Radioligand Binding | Mouse brain | [³H]Nociceptin | Kᵢ | 1.1 | ||

| GTPγS Binding | CHO-ORL1 cells | [³⁵S]GTPγS | IC₅₀ | 5.3 | ||

| cAMP Inhibition | CHO-hOP4 cells | - | pA₂ | 7.52 | ||

| LY2940094 | Radioligand Binding | Human NOP receptors | - | Kᵢ | 0.105 | |

| Functional Antagonism | Human NOP receptors | - | Kₑ | 0.166 | ||

| JTC-801 | Radioligand Binding | CHO(hORL1) cells | [³H]Nociceptin | Kᵢ | 0.96 |

Application Notes and Protocols for High-Throughput Screening of Novel ORL1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antagonists for the Opioid-like Receptor 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The ORL1 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including pain, depression, and anxiety. The following sections detail the essential background, experimental procedures, and data analysis required to identify and characterize novel ORL1 antagonists.

Introduction to ORL1 and its Signaling Pathway

The ORL1 receptor is a member of the opioid receptor family but does not bind traditional opioid ligands. Its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). Activation of the ORL1 receptor by N/OFQ initiates a signaling cascade primarily through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, ORL1 receptor activation modulates ion channel activity, causing the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. Downstream effects also include the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. The development of selective ORL1 antagonists is a key strategy for probing the physiological roles of the N/OFQ system and for developing novel therapeutics.

ORL1 Signaling Pathway Diagram

Caption: ORL1 receptor signaling cascade.

High-Throughput Screening Workflow for ORL1 Antagonists

The identification of novel ORL1 antagonists from large compound libraries necessitates a robust and efficient high-throughput screening (HTS) cascade. A typical workflow involves a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS Workflow Diagram

Caption: High-throughput screening cascade for ORL1 antagonists.

Experimental Protocols

Detailed methodologies for key experiments in the HTS cascade are provided below.

Primary Screening: Fluorescence-Based Calcium Mobilization Assay

This assay is a common primary screen for GPCRs that couple to the Gq pathway or can be engineered to do so. For Gi/o-coupled receptors like ORL1, co-transfection with a promiscuous Gα subunit (e.g., Gα16) can redirect the signal through the phospholipase C pathway, leading to a measurable calcium release.

Objective: To identify compounds that inhibit N/OFQ-

Troubleshooting & Optimization

ORL1 Antagonist Selectivity and Specificity Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of selective and specific ORL1 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing selective ORL1 antagonists?

The main challenge stems from the high structural homology between the ORL1 (NOP) receptor and the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This similarity, particularly in the transmembrane domains, makes it difficult to design ligands that bind with high affinity to ORL1 without also interacting with the other opioid receptors, leading to off-target effects.

Q2: My putative ORL1 antagonist shows partial agonist activity in a functional assay. What could be the cause?

This is a common observation in GPCR drug discovery. Several factors could be at play:

-

Assay-dependent efficacy: The ligand might act as an antagonist in one signaling pathway (e.g., G protein activation) but as a partial agonist in another (e.g., β-arrestin recruitment). It is crucial to profile compounds across multiple functional assays.

-

Intrinsic activity: The compound's chemical structure may not fully stabilize the inactive conformation of the receptor, leading to a low level of receptor activation. Structure-activity relationship (SAR) studies can help in modifying the compound to eliminate this residual agonism. For instance, modifications to the N-substituent of piperidine-based scaffolds have been shown to modulate the agonist/antagonist profile.

-

Receptor reserve: In cell lines with high receptor expression, even a compound with very low intrinsic efficacy can produce a measurable agonist response. Testing in a cell line with lower receptor expression might reduce or eliminate the partial agonism observed.

Q3: How can I improve the selectivity of my ORL1 antagonist for ORL1 over classical opioid receptors?

Improving selectivity is a key challenge

Technical Support Center: Developing Orally Bioavailable ORL-1 Antagonists

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the development of orally bioavailable Opioid Receptor-Like 1 (ORL-1) antagonists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing orally bioavailable ORL-1 antagonists?

The development of orally active ORL-1 antagonists is a significant challenge due to a combination of factors. Many potent antagonists possess physicochemical properties, such as high molecular weight and lipophilicity, that fall outside the optimal range for good oral absorption, often referred to as "beyond the Rule of 5". Key hurdles include poor aqueous solubility, low intestinal permeability, and high first-pass metabolism in the gut wall and liver, all of which contribute to low and variable oral bioavailability. Furthermore, achieving high selectivity against the classical opioid receptors (mu, delta, and kappa) is critical to avoid off-target effects.

Q2: What is the signaling pathway of the ORL-1 receptor, and how do antagonists function?

The ORL-1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G-protein coupled receptor (GPCR). When activated by its endogenous ligand N/OFQ, it couples to the inhibitory G-protein, Gαi. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). ORL-1 antagonists function by binding to the receptor and blocking the binding of N/OFQ, thereby preventing the initiation of this downstream signaling cascade.

Q3: What are the critical physicochemical properties to optimize for improving oral bioavailability?

To enhance the probability of successful oral absorption, several physicochemical properties must be carefully controlled. According to established principles like Lipinski's "Rule of 5," key parameters include:

-

Molecular Weight (MWt): Ideally below 500 Da.

-

Lipophilicity (clogP): A value not greater than 5 is generally preferred.

-

Hydrogen Bond Donors (HBD): No more than 5.

-

Hydrogen Bond Acceptors (HBA): No more than 10.

While these are guidelines, compounds "beyond the Rule of 5" can achieve oral bioavailability, but they require careful optimization of properties like polar surface area, rotatable bonds, and aqueous solubility to overcome absorption barriers.

Q4: Why is selectivity over other opioid receptors (μ, δ, κ) so important?

Achieving high selectivity for the ORL-1 receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors is paramount. The classical opioid receptors are associated with a range of well-known effects, including analgesia, euphoria, respiratory depression, and physical dependence (μ-receptor). A lack of selectivity could lead to a host of undesirable side effects, complicating the therapeutic profile and potentially leading to abuse liability. Therefore, rigorous selectivity screening is a mandatory step in the development pipeline.

Section 2: Troubleshooting Guide

Q: My lead compound demonstrates high potency in in vitro binding and functional assays but shows poor oral bioavailability in animal models. What are the likely causes and how do I troubleshoot this?

A: This is a common and critical issue in drug development. The discrepancy points to poor absorption, distribution, metabolism, or excretion (ADME) properties. A systematic approach is required to identify the bottleneck.

-

Assess Physicochemical Properties: First, evaluate the compound's core properties. Is it highly lipophilic (high logP) or does it have poor aqueous solubility? These factors can limit its dissolution in the gastrointestinal tract.

-

Evaluate Membrane Permeability: The compound may not be efficiently crossing the intestinal wall. An in vitro Caco-2 permeability assay is the standard method to assess this. Low permeability suggests the need for structural modifications to improve passive diffusion or exploit active transport mechanisms.

-

Investigate Metabolic Stability: The compound could be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism). Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance rate. If stability is low, identify the metabolic "hotspots" on the molecule and modify the structure to block this metabolism.

-

Compare IV vs. PO Pharmacokinetics: Administer the compound both intravenously (IV) and orally (PO) to the same animal model. Comparing the Area Under the Curve (AUC) from both routes allows for the calculation of absolute oral bioavailability (F%). A low F% despite a good IV profile confirms that the issue lies with absorption or first-pass metabolism.

The workflow below outlines a systematic approach to troubleshooting this issue.

Section 3: Data Presentation

Table 1: In Vitro Properties of Selected ORL-1 Antagonists